molecular formula C15H16N2O4S B3006866 Allyl 2-benzyl-5-methyl-1,1-dioxo-1,2-dihydro-1,2,6-thiadiazine-4-carboxylate CAS No. 1775542-00-1

Allyl 2-benzyl-5-methyl-1,1-dioxo-1,2-dihydro-1,2,6-thiadiazine-4-carboxylate

Cat. No. B3006866
CAS RN: 1775542-00-1
M. Wt: 320.36
InChI Key: KMHMNYRORSXERX-UHFFFAOYSA-N
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Description

This compound is a derivative of the 1,2,4-benzothiadiazine-1,1-dioxide ring . The biological activities of 1,2,4-benzothiadiazine-1,1-dioxide, for example, antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators etc., are reported . Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide like a halo, the group at 7 and 8 positions of the ring gave active compounds .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .


Molecular Structure Analysis

The molecular structure of this compound is related to the 1,2,4-benzothiadiazine-1,1-dioxide ring . The sulfur atom is adjacent to at least one ring nitrogen atom . The structure I is named as 6H-1,2,3-thiadiazine and structures V, VI, and VII are named as 2H-1,2,4-thiadiazine, 4H-1,2,4-thiadiazine, and 2H-1,2,6-thiadiazine, respectively .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds involve the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .

Scientific Research Applications

Antimicrobial Activity

Allyl 2-benzyl-5-methyl-1,1-dioxo-1,2-dihydro-1,2,6-thiadiazine-4-carboxylate has demonstrated promising antimicrobial properties. Researchers have found that derivatives of this compound exhibit inhibitory effects against various bacteria, fungi, and other microorganisms. These antimicrobial properties make it a potential candidate for developing novel antibiotics and antifungal agents .

Antiviral Activity

Studies have shown that certain derivatives of this compound possess antiviral activity. They may interfere with viral replication or entry mechanisms, making them valuable in the fight against viral infections. Further research is needed to explore their specific mechanisms of action and potential clinical applications .

Antihypertensive Properties

Allyl 2-benzyl-5-methyl-1,1-dioxo-1,2-dihydro-1,2,6-thiadiazine-4-carboxylate derivatives have been investigated for their ability to regulate blood pressure. These compounds may act as vasodilators or modulate ion channels involved in blood pressure regulation. Their potential as antihypertensive agents warrants further investigation .

Antidiabetic Effects

Some studies suggest that certain derivatives of this compound exhibit antidiabetic properties. They may influence glucose metabolism, insulin sensitivity, or pancreatic function. Researchers are exploring their potential as adjunct therapies for diabetes management .

Anticancer Potential

Allyl 2-benzyl-5-methyl-1,1-dioxo-1,2-dihydro-1,2,6-thiadiazine-4-carboxylate derivatives have attracted attention due to their potential anticancer activity. They may interfere with cancer cell proliferation, apoptosis, or angiogenesis. However, more preclinical and clinical studies are needed to validate their efficacy and safety .

KATP Channel Modulation

Certain derivatives of this compound act as KATP (ATP-sensitive potassium channel) activators. These channels play a crucial role in cellular energy homeostasis and are potential drug targets for conditions like ischemic heart disease and diabetes. Allyl 2-benzyl-5-methyl-1,1-dioxo-1,2-dihydro-1,2,6-thiadiazine-4-carboxylate derivatives may enhance KATP channel activity .

AMPA Receptor Modulation

AMPA receptors are involved in synaptic transmission and memory formation. Some derivatives of this compound have been explored as AMPA receptor modulators. Their impact on neuronal function and potential therapeutic applications in neurological disorders require further investigation .

Mechanism of Action

The mechanism of action of similar compounds is related to their biological activities. For example, they have antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators activities .

Future Directions

The future directions in the research of similar compounds involve the search for antihypertensives . With the advent of computerized molecular graphics, the study of structural–activity relationships may well receive a boost . A variation of 3-substituents represents the main focus of workers in the search for improved biological activity .

properties

IUPAC Name

prop-2-enyl 2-benzyl-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-3-9-21-15(18)14-11-17(22(19,20)16-12(14)2)10-13-7-5-4-6-8-13/h3-8,11H,1,9-10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMHMNYRORSXERX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NS(=O)(=O)N(C=C1C(=O)OCC=C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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